An In-depth Technical Guide to 3-(Trifluoromethoxy)benzyl bromide (CAS Number: 159689-88-0)
An In-depth Technical Guide to 3-(Trifluoromethoxy)benzyl bromide (CAS Number: 159689-88-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)benzyl bromide, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. This document consolidates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in the realm of drug discovery and polymer chemistry. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using diagrams to facilitate understanding and replication. The CAS number for 3-(Trifluoromethoxy)benzyl bromide is 159689-88-0.[1][2][3][4][5]
Chemical and Physical Properties
3-(Trifluoromethoxy)benzyl bromide is a colorless to light orange or yellow liquid at room temperature.[1] The trifluoromethoxy group significantly influences the compound's electronic properties and lipophilicity, making it a valuable building block in the synthesis of complex organic molecules.
Table 1: Physical and Chemical Properties of 3-(Trifluoromethoxy)benzyl bromide
| Property | Value | Reference |
| CAS Number | 159689-88-0 | [1][3][4][5] |
| Molecular Formula | C₈H₆BrF₃O | [3][5] |
| Molecular Weight | 255.03 g/mol | [3][5] |
| Appearance | Colorless to light orange/yellow liquid | [1] |
| Boiling Point | 179 °C (lit.) | [1][3] |
| Density | 1.572 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index | n20/D 1.478 (lit.) | [1][3] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [3] |
| Solubility | Data not widely available, but expected to be soluble in common organic solvents. | |
| Purity | Typically available at ≥97% | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-(Trifluoromethoxy)benzyl bromide.
Table 2: Spectroscopic Data for 3-(Trifluoromethoxy)benzyl bromide
| Technique | Data | Reference |
| ¹H NMR | Spectral data available. | [3] |
| ¹³C NMR | Spectral data available. | |
| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available through the NIST WebBook. | [4] |
| Infrared (IR) Spectroscopy | IR spectral data is available. | [4] |
Experimental Protocols
Synthesis of 3-(Trifluoromethoxy)benzyl bromide
The primary route for the synthesis of 3-(Trifluoromethoxy)benzyl bromide involves the bromination of its corresponding alcohol, 3-(Trifluoromethoxy)benzyl alcohol.
Experimental Workflow: Synthesis of 3-(Trifluoromethoxy)benzyl bromide
Caption: General workflow for the synthesis of 3-(Trifluoromethoxy)benzyl bromide.
Detailed Protocol (General Method):
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Preparation: To a solution of 3-(Trifluoromethoxy)benzyl alcohol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a brominating agent is added. Common brominating agents for this transformation include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
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Reaction: The reaction mixture is typically stirred at a controlled temperature, often starting at 0 °C and then allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, the mixture is carefully quenched, often with water or an ice-water mixture. The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed with a mild base (e.g., sodium bicarbonate solution) and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Purification: After removing the solvent under reduced pressure, the crude product is purified. For a liquid product like 3-(Trifluoromethoxy)benzyl bromide, vacuum distillation is a common purification method.
Friedel-Crafts Polymerization
3-(Trifluoromethoxy)benzyl bromide can undergo Friedel-Crafts polymerization in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield a polymer.[1][3] This reaction highlights its utility in materials science for creating novel polymers with potentially desirable thermal and chemical resistance properties imparted by the fluorinated group.
Logical Relationship: Friedel-Crafts Polymerization
Caption: Key steps in the Friedel-Crafts polymerization of 3-(Trifluoromethoxy)benzyl bromide.
Experimental Protocol (General Method):
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Reaction Setup: The polymerization is typically carried out in a reaction vessel under an inert atmosphere. The monomer, 3-(Trifluoromethoxy)benzyl bromide, is dissolved in a suitable anhydrous solvent.
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Initiation: A Lewis acid catalyst, such as aluminum chloride, is added to the solution to initiate the polymerization. This leads to the formation of a benzyl carbocation.
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Polymerization: The reaction mixture is stirred, often at a controlled temperature, to allow for the propagation of the polymer chain through electrophilic aromatic substitution.
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Termination and Isolation: The polymerization is terminated by the addition of a quenching agent. The resulting polymer is then precipitated, collected, and purified to remove any remaining monomer and catalyst residues.
Applications in Drug Discovery and Organic Synthesis
The trifluoromethoxy group is a bioisostere of other functional groups and can be used to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. 3-(Trifluoromethoxy)benzyl bromide serves as a key intermediate for introducing the 3-(trifluoromethoxy)benzyl moiety into target molecules.
One notable application is its use as a reagent in the preparation of aminophosphorylalkanoic acid derivatives, which have been investigated as aminopeptidase A inhibitors.[1] Aminopeptidase A is a target of interest for the development of novel therapeutics.
Experimental Workflow: General Use in Synthesis
Caption: General schematic for the use of 3-(Trifluoromethoxy)benzyl bromide in Sₙ2 reactions.
The reactive benzyl bromide functional group readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This allows for the straightforward incorporation of the 3-(trifluoromethoxy)benzyl group into a diverse array of molecular scaffolds, a common strategy in the synthesis of pharmaceutical intermediates.
Safety and Handling
3-(Trifluoromethoxy)benzyl bromide is classified as a corrosive substance. It causes severe skin burns and eye damage. It is also a lachrymator. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |
| Signal Word | Danger |
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(Trifluoromethoxy)benzyl bromide (CAS: 159689-88-0) is a valuable and versatile fluorinated building block for both pharmaceutical and materials science research. Its unique combination of a reactive benzyl bromide moiety and a property-modulating trifluoromethoxy group makes it a key intermediate in the synthesis of a range of complex molecules. This guide has provided a consolidated resource of its properties, synthetic protocols, and applications to aid researchers in their work with this compound. As with all reactive chemical reagents, strict adherence to safety protocols is essential when handling 3-(Trifluoromethoxy)benzyl bromide.
